![molecular formula C12H15N5 B2472347 1-[4-(1,2,4-三唑-4-基)苯基]哌嗪 CAS No. 1368706-28-8](/img/structure/B2472347.png)

1-[4-(1,2,4-三唑-4-基)苯基]哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

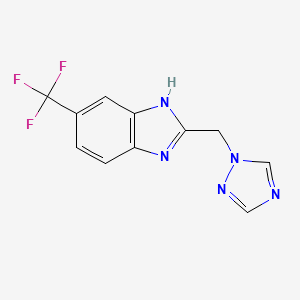

1-[4-(1,2,4-Triazol-4-yl)phenyl]piperazine is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. These compounds are known for their potential as anticancer agents . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 1-[4-(1,2,4-Triazol-4-yl)phenyl]piperazine, involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The structures of these derivatives are confirmed by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

1,2,4-Triazole derivatives, including 1-[4-(1,2,4-Triazol-4-yl)phenyl]piperazine, are synthesized through reactions of various ester ethoxycarbonylhydrazones with several primary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .科学研究应用

Antimicrobial Activity

1,2,4-Triazole derivatives have been proven to exhibit significant antimicrobial activity . They are effective against a variety of bacteria, and their development can help in dealing with the escalating problems of microbial resistance .

Anticancer Activity

These compounds have been used in drug-discovery studies against cancer cells . They have shown potential in the development of new anticancer drugs .

Anti-inflammatory Activity

1,2,4-Triazole derivatives have also been found to have anti-inflammatory properties . This makes them useful in the treatment of conditions characterized by inflammation .

Antioxidant Activity

These compounds have been found to exhibit antioxidant activity . This means they can neutralize harmful free radicals in the body, potentially preventing various health conditions .

Analgesic Activity

1,2,4-Triazole derivatives have been found to have analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain relief medications .

Use in Agriculture

1,2,4-Triazole derivatives have been used in the production of plant protection products . They can help protect crops from various pests and diseases .

Use in High-Energy Substances and Gas-Generating Compositions

These compounds have also found applications in the field of high-energy substances and gas-generating compositions .

Use in Materials Sciences and Organic Catalysts

1,2,4-Triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

Each of these applications is unique and demonstrates the versatility and potential of 1,2,4-triazole derivatives in scientific research and practical applications. Further research in these areas could lead to the discovery of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

作用机制

Target of Action

It’s known that derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .

Mode of Action

The mechanism of interaction between [2- (3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .

Biochemical Pathways

It’s known that the presence of 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .

Pharmacokinetics

It’s known that derivatives of 1,2,4-triazole have good pharmacodynamic and pharmacokinetic profiles, and low toxicity .

Action Environment

It’s known that the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .

安全和危害

属性

IUPAC Name |

1-[4-(1,2,4-triazol-4-yl)phenyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5/c1-3-12(17-9-14-15-10-17)4-2-11(1)16-7-5-13-6-8-16/h1-4,9-10,13H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETSDGLIXBMMAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)N3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(1,2,4-Triazol-4-yl)phenyl]piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride](/img/structure/B2472264.png)

![N-allyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxamide](/img/structure/B2472265.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2472269.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2472274.png)

![7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2472275.png)

![3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2472276.png)

![2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2472281.png)